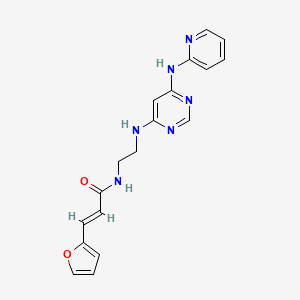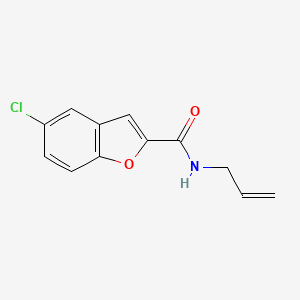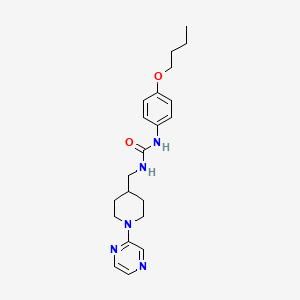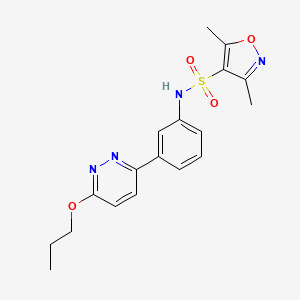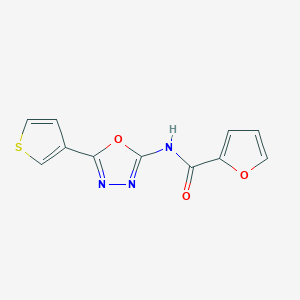
Methyl 3-(morpholinosulfonyl)benzoate
Vue d'ensemble
Description
Methyl 3-(morpholinosulfonyl)benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound is also known as MMSB or MSB and has a molecular weight of 327.36 g/mol.
Applications De Recherche Scientifique
Metabolic Fate and Drug Testing
- Methyl 3-(morpholinosulfonyl)benzoate, specifically in the form of QMMSB, has been studied for its metabolic fate. The study identified in vitro phase I and II metabolites of QMMSB, suggesting the importance of ester hydrolysis in its metabolism. CYP2C8, CYP2C9, CYP3A4, and CYP3A5 isozymes were involved in hydroxylation processes, indicating a low probability of drug-drug interactions due to CYP inhibition (Richter et al., 2022).
Antiproliferative Activity in Cancer Treatment
- A compound structurally related to this compound, GN39482, showed promising antiproliferative activity towards human cancer cells. MorphoBase and ChemProteoBase profiling analyses classified compound 6m (GN39482) as a tubulin inhibitor, which could be a key factor in its antiproliferative activity (Minegishi et al., 2015).
Molecular Structure Identification
- The identification of compounds structurally related to this compound, such as 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol, was conducted using density functional theory. This study provided detailed insights into the molecular structure, vibrational frequencies, and thermodynamic properties (Parlak et al., 2011).
Hepatitis B Inhibitor
- Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a derivative of this compound, has been evaluated as a potential inhibitor of hepatitis B. The compound showed nanomolar inhibitory activity against HBV in vitro (Ivachtchenko et al., 2019).
Propriétés
IUPAC Name |
methyl 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-12(14)10-3-2-4-11(9-10)19(15,16)13-5-7-18-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGQOQZEMROKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

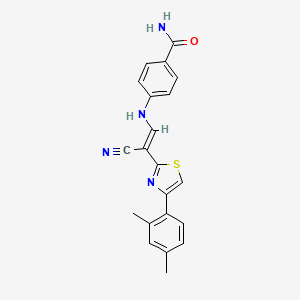
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2415570.png)
![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2415575.png)
![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)
![8,10-dimethyl-N-(3-morpholinopropyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2415579.png)
